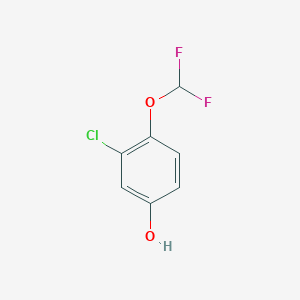

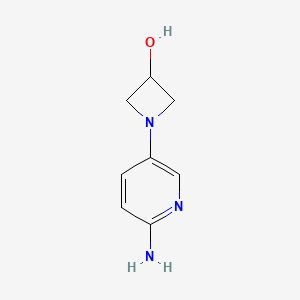

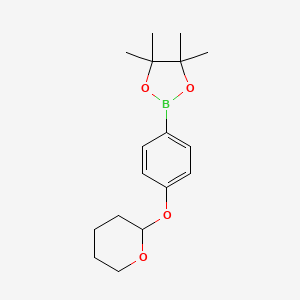

![molecular formula C18H21BF2N2O4S B1400543 2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide CAS No. 1083326-77-5](/img/structure/B1400543.png)

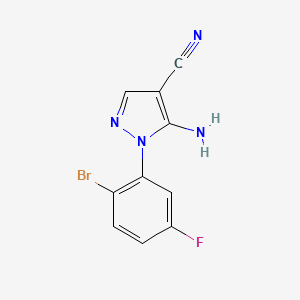

2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

Vue d'ensemble

Description

This compound is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C18H21BF2N2O5S and a molecular weight of 426.24 .

Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .Physical And Chemical Properties Analysis

The compound has a density of 1.35 and a predicted boiling point of 521.0±60.0 °C . Further physical and chemical properties can be analyzed using DFT to study the molecular electrostatic potential and frontier molecular orbitals .Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions . It can be used to introduce boronic ester functionalities into other molecules, which are pivotal in various organic transformations.

Drug Development

In the pharmaceutical industry, boronic acid derivatives like this compound are often used as enzyme inhibitors or ligands in drug formulations . They play a crucial role in the development of treatments for diseases such as cancer and microbial infections.

Asymmetric Synthesis

The boronic ester functionality of this compound is utilized in asymmetric synthesis, particularly in the creation of chiral centers. This is essential for producing enantiomerically pure substances, which are important in the synthesis of certain pharmaceuticals .

Suzuki Coupling Reactions

This compound is valuable in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This is a fundamental reaction in the synthesis of complex organic compounds, including polymers and pharmaceuticals .

Fluorescent Probes

Due to the presence of boronic esters, this compound can be used as a fluorescent probe. It can detect and measure the presence of analytes like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines in biological systems .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to control the release of drugs .

Orientations Futures

Organoboron compounds have a wide range of applications in organic synthesis, pharmacy, and biology . They are used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions, and as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify various substances . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These areas present potential future directions for the use and study of this compound.

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through a nucleophilic attack . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .

Pharmacokinetics

The compound has a molecular weight of 42624 , a density of 1.35 , and a boiling point of 521.0±60.0 °C (Predicted) . These properties may influence its bioavailability and pharmacokinetic behavior.

Propriétés

IUPAC Name |

2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BF2N2O4S/c1-11-15(23-28(24,25)16-7-6-13(20)9-14(16)21)8-12(10-22-11)19-26-17(2,3)18(4,5)27-19/h6-10,23H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOMXVXQWHAJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BF2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)